molecular formula C42H40F6N3P B15139477 Tpeqm-dma

Tpeqm-dma

Cat. No.: B15139477
M. Wt: 731.7 g/mol
InChI Key: YRWWXPZLNLUELZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tpeqm-dma is a near-infrared second region photosensitizer that selectively accumulates in cancerous mitochondria and inhibits cancer cell growth. It has potent type-I phototherapeutic efficacy, which helps overcome the intrinsic limitations of photodynamic therapy in treating hypoxic tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tpeqm-dma involves the reaction of Tpeq-dma with methyl iodide in acetonitrile. The mixture is vigorously stirred at 60°C for 2 hours. After the reaction is completed, the acetonitrile is removed under reduced pressure .

Industrial Production Methods

Currently, there is limited information available on the industrial production methods of this compound. Most of the available data pertains to laboratory-scale synthesis for research purposes .

Mechanism of Action

Tpeqm-dma exerts its effects through a type-I photochemical process, producing superoxide anion and hydroxyl radical under white light irradiation. The compound accumulates in cancerous mitochondria, impairing cellular redox homeostasis, leading to mitochondrial dysfunction, and raising the level of lethal peroxidized lipids. This induces cellular apoptosis and ferroptosis, effectively suppressing the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tpeqm-dma is unique due to its potent type-I phototherapeutic efficacy and its ability to overcome the intrinsic limitations of photodynamic therapy in treating hypoxic tumors. Its selective accumulation in cancerous mitochondria and the production of superoxide anion and hydroxyl radical under white light irradiation further distinguish it from other similar compounds .

Properties

Molecular Formula

C42H40F6N3P

Molecular Weight

731.7 g/mol

IUPAC Name

4-[1-[4-(dimethylamino)phenyl]-2-[4-[(E)-2-(1-methylquinolin-1-ium-4-yl)ethenyl]phenyl]-2-phenylethenyl]-N,N-dimethylaniline;hexafluorophosphate

InChI

InChI=1S/C42H40N3.F6P/c1-43(2)37-25-21-35(22-26-37)42(36-23-27-38(28-24-36)44(3)4)41(33-11-7-6-8-12-33)34-19-16-31(17-20-34)15-18-32-29-30-45(5)40-14-10-9-13-39(32)40;1-7(2,3,4,5)6/h6-30H,1-5H3;/q+1;-1

InChI Key

YRWWXPZLNLUELZ-UHFFFAOYSA-N

Isomeric SMILES

C[N+]1=CC=C(C2=CC=CC=C21)/C=C/C3=CC=C(C=C3)C(=C(C4=CC=C(C=C4)N(C)C)C5=CC=C(C=C5)N(C)C)C6=CC=CC=C6.F[P-](F)(F)(F)(F)F

Canonical SMILES

C[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC=C(C=C3)C(=C(C4=CC=C(C=C4)N(C)C)C5=CC=C(C=C5)N(C)C)C6=CC=CC=C6.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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